2-(1-Benzothiophen-2-yl)-5-bromopyridine
Description
Significance of Benzothiophene (B83047) and Pyridine (B92270) Motifs in Contemporary Organic Chemistry
The benzothiophene and pyridine scaffolds are independently recognized for their vast contributions to various scientific disciplines, most notably in medicinal chemistry and materials science.
Benzothiophene , a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is considered a "privileged structure" in drug discovery. nih.gov This designation stems from its recurring presence in a multitude of compounds exhibiting a wide array of biological activities. nih.gov Benzothiophene derivatives have been successfully developed into drugs with anti-cancer, anti-inflammatory, antimicrobial, and anti-diabetic properties, among others. nih.govijpsjournal.com For instance, Raloxifene, a selective estrogen receptor modulator containing a benzothiophene core, is used for the prevention and treatment of osteoporosis in postmenopausal women. wikipedia.orgrsc.org The structural rigidity and electron-rich nature of the benzothiophene ring system make it an attractive scaffold for designing molecules that can effectively interact with various biological targets. rsc.org Beyond pharmaceuticals, benzothiophene derivatives are also explored in materials science for the development of organic semiconductors and electronics, owing to their favorable electronic properties.
Pyridine , a six-membered aromatic heterocycle containing one nitrogen atom, is another ubiquitous scaffold in drug design and organic chemistry. nih.govnih.gov The nitrogen atom in the pyridine ring can significantly influence the molecule's physicochemical properties, such as its basicity and ability to form hydrogen bonds, which in turn affects its biological activity and metabolic stability. nih.govresearchgate.net The pyridine motif is found in a vast number of natural products, including vitamins like niacin (vitamin B3) and coenzymes such as NAD and NADP. nih.govresearchgate.net Furthermore, a multitude of synthetic drugs incorporate the pyridine ring, spanning a wide range of therapeutic areas. nih.govresearchgate.net For example, Isoniazid is a key medication for the treatment of tuberculosis, and Omeprazole is a widely used proton pump inhibitor for treating acid reflux and ulcers. nih.govresearchgate.net The versatility of the pyridine scaffold allows for its functionalization at various positions, enabling the creation of large libraries of compounds for screening against different biological targets. nih.govresearchgate.net
Contextualizing 2-(1-Benzothiophen-2-yl)-5-bromopyridine within Privileged Heterocyclic Structures
The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com This concept is a powerful tool in medicinal chemistry for the design of new bioactive compounds. researchgate.netscielo.br Both benzothiophene and pyridine are well-established privileged scaffolds, each contributing to the biological activity of numerous approved drugs. nih.govnih.govrsc.org
The compound this compound represents a molecular hybrid that brings together these two influential heterocyclic systems. This strategic combination suggests that the resulting molecule may possess unique biological activities by leveraging the properties of both the benzothiophene and pyridine moieties. The linkage of the benzothiophene group at the 2-position of the pyridine ring creates a specific spatial arrangement of these two aromatic systems, which could be crucial for its interaction with biological macromolecules. The exploration of such hybrid molecules is a common strategy in drug discovery to access novel chemical space and potentially discover compounds with improved efficacy, selectivity, or pharmacokinetic properties.
Overview of Research Directions for Brominated Heteroaromatic Compounds
The introduction of a bromine atom onto a heteroaromatic ring, as seen in the 5-bromo-substituent of this compound, is a significant chemical modification that can profoundly influence the compound's properties and reactivity. Bromination of heteroaromatic compounds is a well-established synthetic strategy with several key implications for research. acs.org
Firstly, the presence of a bromine atom can enhance the biological activity of a molecule. This can be attributed to the "halogen bond," a non-covalent interaction that can influence drug-target binding. ump.edu.pl Additionally, the lipophilicity of the molecule is increased, which can affect its ability to cross cell membranes. Secondly, the bromine atom serves as a versatile synthetic handle for further chemical modifications. Through transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, the bromine atom can be replaced with a wide variety of other functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) of a series of related compounds. The bromination of pyridines can be achieved through various methods, and the position of bromination is influenced by the existing substituents on the ring. acs.orgchempanda.com
Data Tables
Table 1: Representative Benzothiophene-Containing Compounds and Their Applications
| Compound Name | Application/Significance |
| Raloxifene | Selective estrogen receptor modulator for osteoporosis treatment. wikipedia.orgrsc.org |
| Zileuton | 5-lipoxygenase inhibitor used in the treatment of asthma. wikipedia.orgrsc.org |
| Sertaconazole | Antifungal medication. wikipedia.orgrsc.org |
Table 2: Representative Pyridine-Containing Compounds and Their Applications
| Compound Name | Application/Significance |
| Isoniazid | Antibiotic for the treatment of tuberculosis. nih.gov |
| Omeprazole | Proton pump inhibitor for treating acid reflux. nih.gov |
| Niacin (Vitamin B3) | Essential nutrient. nih.gov |
Structure
3D Structure
Properties
CAS No. |
557793-46-1 |
|---|---|
Molecular Formula |
C13H8BrNS |
Molecular Weight |
290.18 g/mol |
IUPAC Name |
2-(1-benzothiophen-2-yl)-5-bromopyridine |
InChI |
InChI=1S/C13H8BrNS/c14-10-5-6-11(15-8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8H |
InChI Key |
LJLCJXBZJXNSLH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 1 Benzothiophen 2 Yl 5 Bromopyridine and Its Structural Analogues
Precursor Synthesis and Functionalization Strategies
The efficient construction of the target molecule, 2-(1-Benzothiophen-2-yl)-5-bromopyridine, is fundamentally dependent on the successful synthesis of its constituent heterocyclic precursors: a functionalized benzothiophene (B83047) and a suitably substituted bromopyridine.
Synthesis of Substituted Benzothiophene Building Blocks
Benzothiophene, an aromatic heterocyclic compound, serves as a critical starting material for numerous bioactive structures. wikipedia.org Its synthesis, and that of its substituted derivatives, can be achieved through various strategic approaches, often creating precursors for subsequent reactions. wikipedia.org
One common method involves the intramolecular cyclization of appropriately substituted aryl sulfides. chemicalbook.com For instance, arylmercapto acetals can be cyclized in the gas phase using a zinc chloride-impregnated montmorillonite (B579905) catalyst or with Amberlyst A-15 in boiling toluene. chemicalbook.com Another pathway involves the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide (B99878) or thiourea (B124793) to yield a 2-substituted benzothiophene. wikipedia.org
More contemporary methods leverage transition-metal catalysis. Palladium-catalyzed intramolecular oxidative C-H functionalization of enethiolate salts has proven to be a high-yielding route to multisubstituted benzo[b]thiophenes. nih.gov This process typically involves a one-pot, two-step sequence where in situ generated enethiolate salts undergo C-H functionalization-arylthiolation catalyzed by palladium acetate (B1210297) in the presence of an oxidant like cupric acetate. nih.gov Other approaches include palladium-catalyzed reactions of ortho-alkynylaryl methyl sulfides with electrophiles such as iodine or bromine, which incorporates the electrophile at the C3 position. rsc.org
Recent innovations have also explored aryne chemistry. A notable approach involves the reaction of o-silylaryl triflates, as aryne precursors, with alkynyl sulfides in the presence of cesium fluoride. This method allows for the synthesis of complex benzothiophene derivatives that are otherwise difficult to access. chemistryviews.org
Table 1: Selected Synthetic Methods for Benzothiophene Scaffolds
| Starting Material | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|
| Alkyne-substituted 2-bromobenzene | Na₂S or K₂S | 2-Alkylbenzothiophene | wikipedia.org |
| Arylmercapto acetals | ZnCl₂-montmorillonite | Benzo[b]thiophene | chemicalbook.com |
| α-Aryl-β-mercaptoacrylates | Pd(OAc)₂/Cu(OAc)₂ | Multisubstituted benzo[b]thiophenes | nih.gov |
| o-Silylaryl triflates | Alkynyl sulfides, CsF | Substituted benzo[b]thiophenes | chemistryviews.org |
Synthesis of Substituted Bromopyridine Building Blocks
The synthesis of functionalized bromopyridines is a key step in preparing for subsequent cross-coupling reactions. 2-Amino-5-bromopyridine (B118841) is a particularly important intermediate. researchgate.net A common route to this compound begins with 2-aminopyridine (B139424), which undergoes a three-step process of N-acylation, bromination, and hydrolysis. researchgate.net For example, 2-aminopyridine can be acylated with acetic anhydride (B1165640), followed by bromination with bromine, and finally hydrolyzed with sodium hydroxide (B78521) to yield 2-amino-5-bromopyridine with a total yield of 66.5%. researchgate.net The direct bromination of 2-aminopyridine can also be performed, but may lead to the formation of di-brominated by-products, reducing the yield. google.com
For other substitutions, 2,6-dibromopyridine (B144722) serves as a versatile starting material. A selective copper-catalyzed C-N bond-forming reaction between 2,6-dibromopyridine and various amines can efficiently produce 6-substituted 2-bromopyridine (B144113) compounds. researchgate.net These resulting synthons are valuable as they can be further functionalized through transition-metal-catalyzed reactions like Suzuki, Ullmann, and Sonogashira couplings. researchgate.net The synthesis of 2-nitro-5-bromopyridine can be achieved from 2-amino-5-bromopyridine using peracetic acid in a glacial acetic acid solvent. google.com
Table 2: Synthesis of Key Bromopyridine Intermediates
| Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|
| 2-Aminopyridine | 1. Acetic anhydride 2. Br₂ 3. NaOH | 2-Amino-5-bromopyridine | researchgate.net |
| 2,6-Dibromopyridine | Amines, Copper catalyst | 6-Substituted 2-bromopyridine | researchgate.net |
Transition-Metal Catalyzed Cross-Coupling Approaches
The linchpin in the synthesis of this compound is the formation of the carbon-carbon bond between the benzothiophene and pyridine (B92270) rings. Palladium-catalyzed cross-coupling reactions are the premier tools for this transformation.
Palladium-Catalyzed Carbon-Carbon Bond Formation
Palladium catalysts are exceptionally effective in forging C-C bonds between aryl and heteroaryl moieties, a process central to modern organic synthesis. wikipedia.orgnih.gov The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for constructing C-C bonds due to its mild conditions and tolerance of various functional groups. nih.govlibretexts.org This reaction is highly effective for creating aryl-heteroaryl linkages. researchgate.net
In the context of synthesizing molecules like this compound, a Suzuki coupling would typically involve the reaction of a benzothiophene-2-boronic acid (or its ester) with 2,5-dibromopyridine (B19318) or a 2-bromo-5-iodopyridine. Alternatively, a 5-bromopyridine-2-boronic acid could be coupled with a 2-halobenzothiophene. The reactivity of the C-X bond (where X is a halogen) is a critical factor, with the C-Br bond being more susceptible to oxidative addition than the C-Cl bond. illinois.edu
The coupling of 2-pyridyl nucleophiles can be challenging, but effective catalyst systems have been developed. nih.gov For instance, catalysts based on Pd₂(dba)₃ and specific phosphite (B83602) or phosphine (B1218219) oxide ligands are highly active for the Suzuki-Miyaura reaction of 2-pyridyl boron derivatives with aryl bromides. nih.gov A range of lithium triisopropyl 2-pyridylboronates can be successfully cross-coupled with various aryl bromides using such systems. nih.gov
Table 3: Example Conditions for Suzuki-Miyaura Coupling of Pyridyl Compounds
| Pyridyl Substrate | Coupling Partner | Catalyst System | Base | Yield | Reference |
|---|---|---|---|---|---|
| Lithium triisopropyl 2-pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1 | KF | 82% | nih.gov |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | 74% | nih.gov |
The Stille and Negishi reactions provide powerful alternatives to the Suzuki coupling for diarylation. mdpi.com
The Stille reaction utilizes an organotin reagent coupled with an organic electrophile. wikipedia.orgthermofisher.com A key advantage is the stability of organostannanes to air and moisture and their tolerance for a wide array of functional groups. thermofisher.com The reaction is typically catalyzed by Pd(0) or Pd(II) complexes, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. mdpi.comwiley-vch.de This method has been successfully applied to the synthesis of bipyridines by reacting stannylated pyridines with bromopyridines. mdpi.com The primary drawback is the toxicity associated with organotin compounds. mdpi.com
The Negishi reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by palladium or nickel. mdpi.comorgsyn.org This reaction is a powerful tool for preparing bipyridines and other heteroaryl compounds. orgsyn.org Pyridyl zinc halides can be prepared either by transmetalation from pyridyl lithium or by direct reaction of pyridyl halides with activated zinc. orgsyn.org These organozinc reagents can then be coupled with various halo-heterocycles. orgsyn.org For instance, Negishi coupling has been used to connect benzothiophene derivatives to other heterocyclic rings, such as pyrimidines, showcasing its utility for complex molecule synthesis. nih.govacs.org The reaction demonstrates good tolerance for various functional groups, although organozinc reagents are sensitive to water and oxygen. libretexts.orgorgsyn.org
Table 4: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Low toxicity, stable reagents, mild conditions | Base-sensitive substrates can be problematic | nih.govlibretexts.org |
| Stille | Organotin (R-SnR'₃) | High functional group tolerance, stable reagents | Toxicity of tin compounds and byproducts | wikipedia.orgmdpi.comthermofisher.com |
| Negishi | Organozinc (R-ZnX) | High reactivity, good functional group tolerance | Reagent sensitivity to air and moisture | libretexts.orgmdpi.comorgsyn.org |
Direct C-H Heteroarylation with Bromopyridines
Direct C-H heteroarylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, circumventing the need for pre-functionalized organometallic reagents. This approach involves the direct coupling of a C-H bond of one heterocycle with a halogenated partner. In the context of synthesizing this compound, this would typically involve the palladium-catalyzed reaction of benzothiophene with a dihalopyridine or the coupling of a C-H bond on the thiophene (B33073) ring with a bromopyridine.
Research has demonstrated the feasibility of direct C-H arylation at the C2 and C3 positions of the thiophene ring in thieno-fused pyridine, pyrimidine, and pyrazine (B50134) systems. mdpi.com For instance, the direct arylation of 2-phenylthieno[3,2-b]pyridine at the C-3 position has been achieved with various aryl bromides, yielding 3-aryl-2-phenylthienopyridines in moderate to good yields (41% to 91%). mdpi.com A typical catalytic system for such transformations involves palladium acetate (Pd(OAc)₂), a phosphine ligand like tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (P(Cy)₃HBF₄), and a base such as potassium carbonate (K₂CO₃) or pivalic acid (PivOH). mdpi.com
Another relevant strategy is the direct β-arylation of thiophene derivatives where a bromide substituent acts as a directing group. This reaction is conducted with a palladium catalyst, a phosphine ligand, and a silver salt additive, coupling the thiophene with an aryl iodide. bohrium.com While this method results in a brominated biaryl, the C-Br bond can be subsequently functionalized. bohrium.com The direct C-H heteroarylation of thiophenes using rigid α-diimine palladium complexes has also been described, highlighting the ongoing development in catalyst design for these transformations. bohrium.com
Table 1: Conditions for Palladium-Catalyzed Direct C-H Arylation of Thiophene Systems
| Catalyst | Ligand | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Ref |
| Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃, PivOH | DMF | 100 | 41-91 | mdpi.com |
| PdCl₂ | (p-tolyl)₃P | Ag₂CO₃ | Toluene | 110 | N/A | bohrium.com |
| Pd(OAc)₂ | P(Buᵗ)₂MeHBF₄ | N/A | Xylene | N/A | 54 | nih.gov |
Sonogashira Coupling Approaches
The Sonogashira coupling is a cornerstone of C-C bond formation, typically reacting a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org While not a direct route to the final product, this reaction is highly applicable for synthesizing key acetylenic intermediates that can be subsequently cyclized to form the benzothiophene core or coupled to form the bi-aryl system.
One strategy involves the Pd(II)-catalyzed Sonogashira-type cross-coupling reaction between a 2-halothiophenol (e.g., 2-iodothiophenol) and a phenylacetylene (B144264) derivative. rsc.org This reaction proceeds to form 2-substituted benzo[b]thiophenes in moderate to good yields (up to 87%). rsc.org The conditions often require a palladium catalyst, a ligand such as tetramethylethylenediamine (TMEDA), and a silver salt co-catalyst like silver trifluoroacetate (B77799) (AgTFA). rsc.org
Alternatively, Sonogashira coupling can be used to directly link a pre-formed benzothiophene with a pyridine ring. This would involve reacting an ethynylbenzothiophene with a bromopyridine or, more commonly, coupling a terminal alkyne with 2-amino-3-bromopyridine (B76627) derivatives. scirp.org These reactions are typically performed under a nitrogen atmosphere using catalysts like palladium trifluoroacetate (Pd(CF₃COO)₂) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper(I) iodide (CuI) co-catalyst, and a phosphine ligand (e.g., PPh₃) in a solvent like DMF at elevated temperatures. scirp.org
Table 2: Representative Sonogashira Coupling Conditions for Heterocycle Synthesis
| Catalyst | Co-catalyst | Ligand/Base | Solvent | Temp. (°C) | Yield (%) | Ref |
| Pd(CF₃COO)₂ | CuI | PPh₃ / Amine | DMF | 100 | up to 90 | scirp.org |
| Pd(OAc)₂ | N/A | TMEDA / AgTFA | CH₃CN | 80 | up to 81 | rsc.org |
| NHC-Pd(II)-Allyl | N/A | Base-free | Dioxane | 100 | up to 93 | mdpi.com |
Copper-Mediated Coupling Methodologies
Copper-catalyzed reactions, particularly Ullmann-type couplings, are well-established for forming C-S and C-N bonds, making them highly relevant for the synthesis of benzothiophene-pyridine systems and their analogues. These methods often provide a practical and economical alternative to palladium-catalyzed routes.
A domino approach for synthesizing benzo[b]thiophene frameworks involves a copper-catalyzed double C–S bond formation via an Ullmann-type S-arylation and subsequent intramolecular C–H thiolation. rsc.org This one-step method can use inexpensive starting materials like 2-(2-bromophenyl)imidazo[1,2-a]pyridines and potassium sulfide (K₂S) as the sulfur source, with a catalytic system of copper(I) iodide (CuI) and 1,10-phenanthroline. rsc.orgresearchgate.net Similarly, an efficient synthesis of benzo[b]thiophenes and benzothiazoles uses thiocarboxylic acids as the sulfur source in a sequential Ullmann-type C-S coupling and Wittig condensation, catalyzed by CuI and 1,10-phenanthroline. nih.gov
For constructing the C-N bond in analogues, the Ullmann condensation remains a classic method, though it often requires harsh conditions. acs.org Modern advancements have led to milder protocols. For instance, the copper-mediated cross-coupling of aryl boronic acids with alkyl thiols can be achieved using copper(II) acetate and pyridine in DMF, a method that tolerates a wide range of functional groups and is suitable for sensitive chiral molecules. organic-chemistry.org
Table 3: Copper-Mediated Coupling Reaction Conditions
| Copper Source | Ligand | Reagents | Solvent | Key Transformation | Ref |
| CuI | 1,10-phenanthroline | K₂S | DMF | C-S bond formation (domino) | rsc.orgresearchgate.net |
| CuI | 1,10-phenanthroline | Thiocarboxylic acids | Toluene | C-S bond formation (Ullmann) | nih.gov |
| Cu(OAc)₂ | Pyridine (reagent) | Aryl boronic acids, Alkanethiols | DMF | C-S bond formation | organic-chemistry.org |
| Metallic Copper | N/A | Aryl iodides, Amines | High Temp | C-N bond formation (Ullmann) | acs.org |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis offers a cost-effective and powerful alternative to palladium for cross-coupling reactions. These methods are particularly useful for activating less reactive C-Cl and C-O bonds and for cross-electrophile couplings.
For the synthesis of 2-alkylated pyridines, a nickel-catalyzed cross-coupling of two electrophiles, such as 2-chloropyridines and alkyl bromides, has been developed. nih.gov This reaction utilizes a nickel catalyst with a rigid bathophenanthroline (B157979) ligand in DMF. This approach avoids the pre-formation of organometallic reagents. nih.gov Another strategy involves the nickel-catalyzed Suzuki-Miyaura arylation of amino acid-derived pyridinium (B92312) salts, which tolerates a broad range of functional groups due to the mild conditions. udel.edu
In the context of benzothiophene, nickel-catalyzed cross-coupling via C-S bond cleavage has been explored as a method for skeletal reconstruction, moving beyond simple C-H functionalization. researchgate.net A general method for preparing pyridines involves the nickel-catalyzed cyclization of alkynes and nitriles, mediated by Ni/imidazolylidene complexes at ambient temperature, which can produce fused pyridine systems. nih.gov
Table 4: Nickel-Catalyzed Cross-Coupling Conditions
| Catalyst System | Coupling Partners | Key Feature | Ref |
| NiI₂·H₂O / 4,4'-dimethoxy-2,2'-bipyridine | Aryl Halide + Alkyl Halide | Cross-electrophile coupling | orgsyn.org |
| Ni(0) / Imidazolylidene Ligand | Diyne + Nitrile | Pyridine ring formation | nih.gov |
| NiCl₂(dppp) / Zn | 2-Chloropyridine + Alkyl Bromide | Cross-electrophile coupling | nih.gov |
Organometallic Reagent-Based Syntheses (e.g., Grignard Reagents)
Syntheses involving organometallic reagents like Grignard (organomagnesium) or organozinc compounds remain a fundamental strategy for constructing C-C bonds. These reagents are typically coupled with aryl halides in reactions catalyzed by nickel or palladium (e.g., Kumada, Negishi, or Stille couplings).
The synthesis of 2-alkylated pyridines can be challenging via this route, but methods exist for the cross-coupling of 2-halogenated pyridines with alkyl Grignard reagents or alkyl zinc reagents. nih.gov The challenge often lies in the stability and reactivity of the pyridyl organometallic reagent.
A plausible route to this compound would involve the preparation of a 2-benzothienyl Grignard reagent (2-MgBr-benzothiophene) or a 2-benzothienyl zinc reagent, followed by a nickel- or palladium-catalyzed cross-coupling with 2,5-dibromopyridine. Selective coupling at the more reactive 2-position of the pyridine ring would be crucial. Conversely, a 5-bromo-2-pyridyl Grignard reagent could be prepared and coupled with 2-bromobenzothiophene. The choice of catalyst and ligand is critical to ensure high selectivity and yield.
Multicomponent and One-Pot Synthetic Strategies for Related Heterocyclic Systems
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netnih.gov This approach is valued for its atom economy, simplicity, and ability to rapidly generate molecular diversity.
For thiophene derivatives, MCRs provide numerous protocols for creating substituted rings in a single step. tandfonline.com For example, a four-component palladium-catalyzed carbonylative synthesis of multisubstituted thiophenes has been developed using aryl iodides, terminal alkynes, carbon monoxide, and a reagent capsule containing ethyl thioglycolate. researchgate.net This method highlights the ability to manage reagent compatibility and reaction conditions to achieve complex transformations in one pot. researchgate.net
The synthesis of polysubstituted pyridines has also benefited from MCRs, often utilizing nanocatalysts to improve efficiency and yield under mild conditions. researchgate.net While a direct MCR for this compound is not explicitly reported, the principles can be applied. A hypothetical one-pot strategy could involve the condensation of a benzothiophene-containing building block, an ammonia (B1221849) source, and a suitable four-carbon synthon to construct the brominated pyridine ring in situ. Microwave-assisted MCRs have also proven effective for rapidly synthesizing complex polyheterocyclic systems containing thiophene and pyridine rings. arabjchem.org
Chemical Transformations and Derivatization Pathways of 2 1 Benzothiophen 2 Yl 5 Bromopyridine
Reactions at the Bromine Substituent
The bromine atom at the 5-position of the pyridine (B92270) ring is a key handle for molecular elaboration, primarily through cross-coupling and nucleophilic substitution reactions.
Further Cross-Coupling Reactions (e.g., for introducing additional aryl/heteroaryl groups)
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom on the electron-deficient pyridine ring of 2-(1-benzothiophen-2-yl)-5-bromopyridine is well-suited for such transformations.
Suzuki-Miyaura Coupling: This reaction is widely employed to introduce new aryl or heteroaryl groups. For instance, the coupling of this compound with (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base like sodium carbonate, affords 2-(1-benzothiophen-2-yl)-5-(4-methoxyphenyl)pyridine. This transformation is crucial in the synthesis of potential therapeutic agents.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
|---|---|---|---|---|
| This compound | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 2-(1-Benzothiophen-2-yl)-5-(4-methoxyphenyl)pyridine |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(1-Benzothiophen-2-yl)-5-phenylpyridine |
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of amino groups. The reaction of this compound with an amine in the presence of a palladium catalyst and a strong base can yield the corresponding 5-amino-2-(1-benzothiophen-2-yl)pyridine derivatives. For example, reaction with morpholine (B109124) would yield 4-(6-(benzo[b]thiophen-2-yl)pyridin-3-yl)morpholine.
Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is the method of choice. This involves the reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
While specific examples for Stille and Heck reactions on this compound are not extensively documented in publicly available literature, the reactivity of the C-Br bond suggests these transformations are feasible for introducing vinyl, acyl, or other organic moieties.
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridine ring, enhanced by the benzothiophene (B83047) substituent, facilitates nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide ion, often under thermal conditions or with the aid of a base. For example, treatment with sodium methoxide (B1231860) would be expected to yield 2-(1-benzothiophen-2-yl)-5-methoxypyridine.
Functionalization of the Pyridine Core
Beyond reactions at the bromine substituent, the pyridine ring itself can be functionalized. The nitrogen atom can be N-oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic attacks and enabling further transformations. Additionally, directed ortho-metalation could potentially be employed to introduce substituents at the 4-position of the pyridine ring, although this would require careful selection of directing groups and reaction conditions to avoid interference from the benzothiophene moiety.
Functionalization of the Benzothiophene Moiety
The benzothiophene ring system is also amenable to further functionalization, primarily through electrophilic substitution reactions. The electron-rich nature of the benzothiophene core makes it susceptible to attack by electrophiles. The position of substitution (on the benzene (B151609) or thiophene (B33073) ring) will depend on the reaction conditions and the directing effects of the existing substituents. Common electrophilic substitution reactions include:
Halogenation: Introduction of additional halogen atoms (Cl, Br, I) using reagents like N-bromosuccinimide (NBS) or molecular halogens.
Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an appropriate acyl chloride/alkyl halide and a Lewis acid catalyst.
The regioselectivity of these reactions on the 2-(pyridin-2-yl)benzothiophene system would need to be determined empirically, as the directing effects of the pyridine substituent would influence the outcome.
Synthesis of Fused and Bridged Heterocyclic Systems
Spectroscopic and Advanced Structural Elucidation of 2 1 Benzothiophen 2 Yl 5 Bromopyridine and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(1-Benzothiophen-2-yl)-5-bromopyridine, a combination of one-dimensional and two-dimensional NMR techniques would be required for a complete assignment of its proton and carbon signals.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and benzothiophene (B83047) rings. The chemical shifts (δ) of these protons are influenced by their electronic environment, including the effects of the electronegative bromine and nitrogen atoms, as well as the aromatic ring currents.
Pyridine Ring Protons: The three protons on the bromopyridine ring would likely appear as a set of coupled multiplets in the aromatic region of the spectrum. The proton at the C6 position is expected to be the most deshielded due to its proximity to the nitrogen atom, appearing at a higher chemical shift. The protons at the C3 and C4 positions would show characteristic coupling patterns (doublet of doublets).
Benzothiophene Ring Protons: The protons on the benzothiophene moiety would also resonate in the aromatic region. The proton on the thiophene (B33073) ring (C3-H) would likely appear as a singlet. The four protons on the benzene (B151609) ring would exhibit complex coupling patterns typical of a disubstituted benzene ring.
Expected ¹H NMR Data Table (Hypothetical)
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridine H-3 | ~7.8-8.2 | dd | J(H3-H4), J(H3-H6) |
| Pyridine H-4 | ~7.5-7.9 | dd | J(H4-H3) |
| Pyridine H-6 | ~8.5-8.8 | d | J(H6-H3) |
| Benzothiophene H-3' | ~7.5-7.8 | s | - |
| Benzothiophene H-4'/H-7' | ~7.8-8.0 | m | - |
| Benzothiophene H-5'/H-6' | ~7.3-7.5 | m | - |
Carbon (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. The spectrum would show distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts would be influenced by the hybridization of the carbon atoms and their proximity to heteroatoms.
Pyridine Ring Carbons: The carbon atom attached to the bromine (C5) would be significantly shifted. The carbon atoms adjacent to the nitrogen (C2 and C6) would also have characteristic chemical shifts.
Benzothiophene Ring Carbons: The quaternary carbons of the benzothiophene ring system, including the carbons at the ring fusion and the carbon attached to the pyridine ring, would be identifiable. The chemical shifts of the carbons in the benzene and thiophene rings would also provide valuable structural information.
Expected ¹³C NMR Data Table (Hypothetical)
| Carbon Position | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2 | ~150-155 |
| Pyridine C-3 | ~120-125 |
| Pyridine C-4 | ~140-145 |
| Pyridine C-5 | ~118-122 |
| Pyridine C-6 | ~150-155 |
| Benzothiophene C-2' | ~140-145 |
| Benzothiophene C-3' | ~125-130 |
| Benzothiophene C-3a' | ~138-142 |
| Benzothiophene C-4' | ~122-126 |
| Benzothiophene C-5' | ~124-128 |
| Benzothiophene C-6' | ~124-128 |
| Benzothiophene C-7' | ~122-126 |
| Benzothiophene C-7a' | ~138-142 |
Nitrogen (¹⁵N) NMR Spectroscopic Analysis
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, could provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen would be indicative of the hybridization and the electron density at the nitrogen atom. This technique would require specialized equipment and longer acquisition times.
Two-Dimensional NMR Techniques for Structure Assignment
To unambiguously assign all the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons within the pyridine and benzothiophene ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the assignment of carbon signals based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for confirming the connectivity between the pyridine and benzothiophene rings.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The expected molecular formula is C₁₃H₈BrNS. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).
Expected HRMS Data Table (Hypothetical)
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ for C₁₃H₉⁷⁹BrNS⁺ | 289.9898 | - |
| [M+H]⁺ for C₁₃H₉⁸¹BrNS⁺ | 291.9877 | - |
Fragmentation Pattern Analysis
Mass spectrometry provides critical information about a molecule's structure by analyzing the mass-to-charge ratio of its fragments after ionization. The fragmentation pattern of this compound under electron impact (EI) mass spectrometry can be predicted by considering the characteristic fragmentation of its constituent benzothiophene and bromopyridine moieties.
The initial event is the formation of the molecular ion [M]•+. Due to the presence of bromine, this molecular ion peak will appear as a characteristic doublet with a roughly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.
Key fragmentation pathways are expected to include:
Alpha-Cleavage: The bond between the pyridine and benzothiophene rings is a likely site for cleavage.
Loss of Bromine: Cleavage of the C-Br bond would result in a significant fragment at [M-Br]⁺. This is a common fragmentation pathway for halogenated aromatic compounds.
Pyridine Ring Fragmentation: The pyridine ring can undergo characteristic fragmentation, often involving the loss of HCN.
Benzothiophene Ring Fragmentation: The benzothiophene moiety is known to fragment through the loss of acetylene (B1199291) (C₂H₂) and carbon monosulfide (CS) units. researchgate.net Studies on benzothiophene radical cations show that these fragmentation pathways are dominant. researchgate.netnih.gov
A plausible fragmentation sequence for this compound is outlined below.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Description of Loss | Predicted m/z (for ⁷⁹Br) |
| [C₁₃H₈BrNS]•⁺ | Molecular Ion | 290 |
| [C₁₃H₈NS]⁺ | Loss of a bromine radical (•Br) | 211 |
| [C₁₂H₇NS]⁺ | Loss of Br followed by loss of HCN from the pyridine ring | 184 |
| [C₈H₅S]⁺ | Benzothiophenyl cation resulting from cleavage of the inter-ring C-C bond | 133 |
| [C₅H₃BrN]•⁺ | 5-Bromopyridinyl radical cation from cleavage of the inter-ring C-C bond | 157 |
| [C₆H₄]•⁺ | Loss of CS from the benzothiophenyl cation | 76 |
Vibrational Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic and heteroaromatic ring structures. By comparing with data from related compounds like 2-bromopyridine (B144113), 3-bromopyridine, and benzothiophene derivatives, the principal vibrational modes can be assigned. nih.govnih.govnih.gov
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine and benzothiophene rings are expected in the 1600-1400 cm⁻¹ range. The exact positions are sensitive to substitution.
C-H In-plane and Out-of-plane Bending: These vibrations occur in the 1300-1000 cm⁻¹ (in-plane) and 900-675 cm⁻¹ (out-of-plane) regions. The pattern of out-of-plane bending is particularly diagnostic of the substitution pattern on the aromatic rings.
C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a band in the lower frequency region, typically around 600-500 cm⁻¹.
Benzothiophene Ring Vibrations: Specific vibrations associated with the benzothiophene ring system, including C-S stretching, will appear in the fingerprint region.
Table 2: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Notes |
| 3100–3000 | Aromatic C-H stretching | Multiple weak to medium bands are expected. |
| 1610–1550 | Pyridine ring C=C and C=N stretching | Strong intensity bands. researchgate.net |
| 1550–1450 | Benzothiophene ring C=C stretching | Multiple bands expected. |
| 1300–1000 | Aromatic C-H in-plane bending | Medium to weak bands. |
| 900–800 | Aromatic C-H out-of-plane bending | Strong bands, characteristic of the substitution pattern. jyoungpharm.org |
| ~750 | C-S-C vibration of the thiophene ring | Characteristic band for thiophene derivatives. nih.gov |
| 600–500 | C-Br stretching | A medium to strong band expected in the low-frequency region. |
Ring Breathing Modes: The symmetric "breathing" vibrations of the pyridine and benzothiophene rings are expected to be prominent in the Raman spectrum, typically appearing in the 1050-990 cm⁻¹ region.
C-S-C Vibrations: Symmetric stretching and bending of the C-S-C group in the benzothiophene ring will be Raman active.
C=C Stretching: The C=C stretching vibrations of the aromatic rings are strongly Raman active and appear in the 1600-1550 cm⁻¹ region. jyoungpharm.org
Computational studies using Density Functional Theory (DFT) are often employed alongside experimental data to provide a complete assignment of the vibrational modes. nih.govresearchgate.netresearchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)
The UV-Vis absorption spectrum of this compound is determined by the electronic transitions within its conjugated π-system, which extends over both the pyridine and benzothiophene rings. The spectrum is expected to show multiple absorption bands corresponding to different electronic transitions.
π → π* Transitions: These high-energy transitions are characteristic of aromatic and heteroaromatic systems. They typically result in strong absorption bands in the UV region. For conjugated systems like this, multiple π → π* bands are expected. Studies on dibenzothiophene (B1670422) show strong electronic transitions in the near-UV region. ruc.dk
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur atom) to an anti-bonding π* orbital. They are generally of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths. The n→π* transition of the pyridine chromophore is well-documented. researchgate.net
The presence of the bromine atom (an auxochrome) and the extended conjugation between the two ring systems are expected to cause a bathochromic (red) shift of the absorption maxima compared to the individual pyridine and benzothiophene chromophores.
Table 3: Predicted UV-Vis Absorption Bands for this compound
| Wavelength Range (nm) | Transition Type | Associated Chromophore(s) | Expected Intensity |
| ~240–280 | π → π | Pyridine and Benzothiophene | High |
| ~280–320 | π → π | Conjugated bi-aryl system | High |
| > 320 | n → π* | Pyridine (N lone pair) | Low to Medium |
Solvent polarity can influence the position of these absorption bands. Typically, n → π* transitions experience a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a slight bathochromic shift. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. While the specific crystal structure for this compound is not publicly available, analysis of the closely related compound, 2-(1-Benzothiophen-2-yl)pyridine, provides significant insight. nih.gov
Key structural parameters that would be determined include:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the connectivity and geometry of the molecule.
Dihedral Angle: The angle between the planes of the benzothiophene and pyridine rings is a crucial parameter, indicating the degree of twisting in the molecule. A small dihedral angle suggests a high degree of planarity.
Intermolecular Interactions: The crystal packing would be stabilized by various non-covalent interactions, such as π-π stacking between the aromatic rings and potentially halogen bonding involving the bromine atom. Weak C-H···N or C-H···π interactions are also common in such structures. nih.govresearchgate.net
Table 4: Representative Crystallographic Data for a Related Benzothiophene Derivative
| Parameter | Example Value (from a related structure) nih.gov |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4950 |
| b (Å) | 6.0350 |
| c (Å) | 22.412 |
| β (°) | 93.08 |
| Volume (ų) | 1012.3 |
| Z (molecules per cell) | 4 |
Note: The data in Table 4 is for 2-(1-Benzothiophen-2-yl)-4H-1,3,4-oxadiazin-5(6H)-one and is presented for illustrative purposes to show typical crystallographic parameters for a benzothiophene derivative. nih.gov
The analysis of the crystal structure provides invaluable data for understanding the solid-state properties of the material and for correlating its structure with its observed spectroscopic properties.
Despite a comprehensive search for computational and theoretical investigations on the chemical compound This compound , no specific studies detailing its quantum chemical calculations, such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, simulated spectroscopic parameters, or Nonlinear Optical (NLO) properties, could be located in the available literature.
While extensive research exists on the computational analysis of related pyridine, benzothiophene, and other heterocyclic derivatives, this specific compound does not appear to have been the subject of dedicated theoretical investigation in published scientific papers.
General methodologies for such computational studies are well-established. For instance, DFT, often using functionals like B3LYP, is a standard method for optimizing molecular geometry and understanding electronic structure. FMO analysis is crucial for examining the HOMO-LUMO energy gap, which provides insights into the chemical reactivity and kinetic stability of a molecule. MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. NBO analysis helps in understanding charge transfer and intramolecular interactions. Furthermore, theoretical calculations are frequently employed to predict spectroscopic data and evaluate potential NLO properties, which are important for applications in optoelectronics.
However, without specific research focused on this compound, it is not possible to provide the detailed, data-driven article as requested in the outline. The necessary quantitative results, such as specific energy values, bond lengths, orbital diagrams, and hyperpolarizability values, are absent from the public domain.
Computational Chemistry and Theoretical Investigations of 2 1 Benzothiophen 2 Yl 5 Bromopyridine
Quantum Chemical Calculations
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors are fundamental in understanding the stability and reactivity of a molecule as a whole. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) using Density Functional Theory (DFT) calculations. researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mdpi.com
For 2-(1-Benzothiophen-2-yl)-5-bromopyridine, these descriptors can be calculated to predict its chemical behavior. The key global reactivity descriptors include:
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net
Chemical Hardness (η): Hardness is a measure of the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.netmdpi.com A higher value of hardness indicates greater stability. researchgate.net
Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to accept electrons. rroij.com
Electronegativity (χ): This is the power of an atom or a group of atoms to attract electrons towards itself. It is calculated as χ = -μ = -(EHOMO + ELUMO) / 2. researchgate.net
Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it is saturated with electrons from the external environment. It is calculated as ω = μ2 / 2η. researchgate.net A high electrophilicity index suggests a good electrophile. researchgate.net
The theoretical calculation of these parameters for this compound would provide a comprehensive understanding of its reactivity profile.
Table 1: Hypothetical Global Chemical Reactivity Descriptors for this compound
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / η | Capacity to accept electrons |
| Electronegativity (χ) | -μ | Electron attracting power |
| Electrophilicity Index (ω) | μ2 / 2η | Electrophilic nature |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior and interactions of this compound at an atomic level.
Conformational analysis of this compound is essential to identify its most stable three-dimensional structures and the energy barriers for conversion between different conformers. nih.govnih.gov The molecule's flexibility primarily arises from the rotation around the single bond connecting the benzothiophene (B83047) and pyridine (B92270) rings.
Computational methods, such as DFT, can be used to perform a systematic scan of the potential energy surface by rotating this dihedral angle. nih.gov This analysis would reveal the global minimum energy conformation, which is the most populated and likely the biologically active conformation, as well as other local minima. The results of such an analysis would typically be presented as a potential energy profile, plotting the relative energy against the dihedral angle. Spectroscopic techniques can then be used to experimentally validate the computationally predicted conformations. nih.gov
Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in different environments, such as in solution or within a biological system. mdpi.com Computational studies can elucidate the nature and strength of these interactions with various species, including inorganic ions or macromolecules like proteins and DNA. mdpi.commdpi.com
Molecular docking is a widely used computational technique to predict the preferred binding mode of a molecule to a target macromolecule. rroij.commdpi.com In the case of this compound, docking studies could identify potential binding sites on a target protein and characterize the key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the complex. mdpi.com
Advanced Research Applications of 2 1 Benzothiophen 2 Yl 5 Bromopyridine As a Chemical Platform
In Coordination Chemistry and Ligand Design:
The structure of 2-(1-Benzothiophen-2-yl)-5-bromopyridine, featuring a nitrogen atom in the pyridine (B92270) ring and a sulfur atom in the benzothiophene (B83047) moiety, presents multiple potential coordination sites. This makes it an attractive candidate for ligand development in coordination chemistry.
The pyridine nitrogen atom in this compound serves as an effective directing group, capable of forming stable chelate complexes with a wide array of transition metals. nih.gov This characteristic is fundamental to its application in catalysis and materials synthesis. Research on analogous N-aryl-2-aminopyridines demonstrates that the pyridyl group readily participates in chelation-assisted C-H bond activation, forming stable five-, six-, or seven-membered complex intermediates with metals such as palladium, rhodium, and copper. nih.gov
The presence of both a soft donor (sulfur) and a borderline donor (nitrogen) allows for versatile coordination modes, potentially acting as a bidentate N,S-chelating ligand or a monodentate N-donor ligand depending on the metal center and reaction conditions. Studies on structurally related thiophene- and pyridine-containing molecules have shown successful complexation with a variety of transition metals, including Co(II), Ni(II), Cu(II), Zn(II), Mn(II), and Cr(III). journalirjpac.comnih.gov This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes for specific applications.
Table 1: Potential Coordination Characteristics of this compound
| Feature | Description | Relevant Metals |
| Primary Coordination Site | The nitrogen atom of the pyridine ring acts as a strong Lewis base and directing group. nih.gov | Pd(II), Rh(III), Cu(I)/Cu(II), Co(II), Ni(II) nih.govbeilstein-journals.org |
| Secondary Coordination Site | The sulfur atom in the benzothiophene ring can act as a soft donor, enabling potential N,S bidentate chelation. | Metals favoring soft donors (e.g., Pd, Pt, Ag, Cu) |
| Coordination Products | Formation of stable cyclometalated complexes through C-H activation or simple coordination complexes. nih.gov | Various d-block transition metals. |
The ability of this compound to act as a well-defined molecular connector is crucial for the bottom-up construction of complex, functional materials. By coordinating with metal ions that have specific geometric preferences (e.g., linear, tetrahedral, octahedral), this ligand can guide the self-assembly of discrete metallosupramolecular structures like cages and polygons, or infinite coordination polymers and metal-organic frameworks (MOFs). beilstein-journals.org
The bromine atom on the pyridine ring offers a valuable synthetic handle for post-coordination modification via cross-coupling reactions. This allows for the linking of assembled metal complexes into larger networks or the attachment of functional units, such as photoactive groups or solubilizing chains. The resulting materials can exhibit tailored properties, including porosity for gas storage, catalytic activity, or unique photophysical behaviors for use in chemical sensing or electronics.
Ligands incorporating thiophene (B33073) and pyridine motifs have shown significant promise in the development of electrochemical sensors for detecting toxic heavy metal ions. mdpi.com The underlying principle involves immobilizing the ligand onto an electrode surface to create a chemically modified electrode (CME). This CME can selectively capture and preconcentrate target metal ions from a solution through coordination with the nitrogen and/or sulfur donor atoms.
Subsequent electrochemical analysis, typically through anodic stripping voltammetry, allows for the highly sensitive and selective quantification of the captured metal. Research on a related 2,6-bis((E)-2-(thiophen-2-yl)vinyl)-4-(azulene)pyridine ligand demonstrated its effectiveness in creating CMEs for the detection of Cd(II), Pb(II), Cu(II), and Hg(II), with a particularly strong response for lead ions. mdpi.com This suggests that this compound could be a viable candidate for similar sensor applications.
Table 2: Sensor Application Potential Based on Analogous Compounds
| Target Analyte | Detection Method | Key Ligand Feature | Reference Finding |
| Pb(II), Cd(II), Cu(II), Hg(II) | Anodic Stripping Voltammetry on a CME | Thiophene and pyridine units for metal ion complexation. | A pyridine-thiophene based ligand was successfully used for heavy metal recognition, with the best response obtained for Pb(II). mdpi.com |
| Pb(II), Hg(II) | UV-Vis Spectroscopy & Voltammetry | Formation of stable Me(II)(Ligand)₂ complexes. | An azulene-tetrazole ligand demonstrated detection limits as low as 10⁻⁸ M for Pb(II). mdpi.com |
In Materials Science and Optoelectronics:
The conjugated π-system of this compound, combined with the electron-withdrawing nature of the pyridine ring, makes it a valuable component for creating advanced organic materials with tailored electronic and photophysical properties.
In the field of organic electronics, there is a significant demand for new building blocks to construct high-performance organic semiconductors. The 5-bromopyridin-2-yl moiety, a core component of the title compound, has been successfully incorporated into n-type (electron-transporting) organic semiconducting materials for use in Organic Field-Effect Transistors (OFETs). researchgate.net
In one study, a 3,6-bis(5-bromopyridin-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione precursor was utilized in a multi-step synthesis to create a complex n-type semiconductor. researchgate.net The pyridine-flanked diketopyrrolopyrrole (DPP) core demonstrated the utility of this structural unit in designing materials for stretchable electronics. researchgate.net The electron-deficient character of the pyridine ring is instrumental in lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the final material, which facilitates electron injection and transport, a key requirement for n-type devices. The bromo-substituent provides a reactive site for further synthetic elaboration, such as Suzuki or Stille coupling reactions, to extend the π-conjugation and optimize the material's performance in devices like OFETs and OLEDs.
Table 3: Application of the 5-Bromopyridin-2-yl Moiety in Organic Electronics
| Device Application | Material Class | Role of the Pyridine Moiety | Synthetic Utility of Bromine |
| Organic Field-Effect Transistors (OFETs) | n-type Organic Semiconductor | Acts as an electron-withdrawing unit to lower LUMO energy and facilitate electron transport. researchgate.net | Serves as a key reactive site for cross-coupling reactions to build larger conjugated systems. researchgate.net |
| Organic Light-Emitting Diodes (OLEDs) | Electron-Transport Layer (ETL) or Emissive Layer (EML) materials | Can be used to tune the electronic properties and charge balance within the device. | Enables the synthesis of complex, high-performance molecules. |
The benzothiophene-pyridine scaffold is a promising platform for the design of photosensitizers, particularly for applications in photodynamic therapy (PDT). nih.gov Photosensitizers are molecules that, upon absorption of light, can generate reactive oxygen species (ROS) that induce localized cell death. Research on structurally analogous iridium(III) complexes containing 2-(5-arylthiophen-2-yl)-benzoazole ligands has shown that these compounds can act as potent photosensitizers when irradiated with light. nih.gov
The this compound structure possesses two key features beneficial for photosensitization. First, the extended aromatic system allows for the absorption of light, typically in the UV-A or visible range. Second, the presence of a bromine atom is particularly significant. Halogens, especially heavier ones like bromine, can enhance the rate of intersystem crossing (the transition from an excited singlet state to a triplet state) via a phenomenon known as the "heavy-atom effect." nih.gov A long-lived triplet state is crucial for efficient energy transfer to molecular oxygen to produce cytotoxic singlet oxygen (¹O₂). chemrxiv.org This makes the compound and its derivatives attractive candidates for developing new metal-free or metal-complexed photosensitizers for PDT and other photochemical applications. chemrxiv.orgnih.gov
Components of Conjugated Polymers and Advanced Material Composites
The structure of this compound, featuring a π-rich benzothiophene moiety linked to a pyridine ring, makes it an attractive building block for the synthesis of conjugated polymers. nih.govnih.gov These polymers are of significant interest due to their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The benzothiophene unit contributes to the polymer's charge transport properties, while the pyridine ring can influence its electron affinity, solubility, and solid-state packing. nih.govresearchgate.net
The bromine atom on the pyridine ring serves as a key functional handle for polymerization reactions, most notably through metal-catalyzed cross-coupling reactions like Suzuki or Stille coupling. rsc.orgnih.gov A closely related monomer, 2-(5-bromopyridine-2-yl)-3-hexylthiophene, has been successfully polymerized via C–H functionalization polycondensation using a nickel catalyst to yield a high molecular weight polymer with a 90% yield. nih.gov This precedent strongly suggests that this compound could be similarly employed as a monomer to create novel conjugated polymers with tailored optoelectronic properties.
The incorporation of the benzothienyl-pyridine unit into a polymer backbone is expected to influence the material's electronic and photophysical characteristics. The benzothiophene core is known to be a good hole-transporting material, and its combination with the electron-deficient pyridine ring could lead to polymers with ambipolar charge transport capabilities or desirable emission properties for OLED applications. nih.govrsc.org Furthermore, the nitrogen atom in the pyridine ring offers a site for post-polymerization modification, such as quaternization, which can be used to tune the polymer's solubility and energy levels.
The development of advanced material composites can also benefit from the unique properties of this compound. By integrating polymers derived from this compound with other materials, such as nanoparticles or other polymers, composites with enhanced mechanical, thermal, or electronic properties could be fabricated. For instance, blending with electron-accepting materials could create efficient bulk heterojunctions for organic solar cells.
As a Scaffold for Novel Synthetic Methodology Development:
The structural framework of this compound also serves as a platform for the development of new and efficient synthetic methods.
Investigation in Cascade and Domino Reactions
Cascade and domino reactions, which involve multiple bond-forming events in a single synthetic operation, are highly sought after for their efficiency and atom economy. beilstein-journals.org The benzothienyl-pyridine scaffold is a prime candidate for exploration in such reactions. Research has demonstrated the synthesis of benzothieno[3,2-b]pyridine derivatives through domino reaction protocols. nih.gov These reactions often proceed through intermediates that can undergo a series of intramolecular cyclizations and rearrangements to rapidly build molecular complexity.
For instance, a domino reaction protocol has been reported for the synthesis of benzothiophene-derived entities where a Friedel-Crafts-type reaction is followed by an intramolecular cyclization. nih.govresearchgate.net While not directly employing this compound as a starting material, these studies on the synthesis of fused benzothienopyridine systems highlight the potential for designing novel cascade reactions that could either lead to this scaffold or use it as a precursor for more complex polycyclic aromatic systems. The presence of the reactive bromine atom and the nitrogen atom in the pyridine ring of the title compound provides multiple sites for initiating or participating in cascade sequences. researchgate.net
Application in Green Chemistry Protocols for Heterocycle Synthesis
The principles of green chemistry, which aim to design chemical processes that are environmentally benign, are increasingly important in synthetic chemistry. nih.gov The synthesis of heterocyclic compounds like this compound and its derivatives can be improved by employing green chemistry protocols. This includes the use of greener solvents, catalysts, and energy sources.
Recent research has focused on the green synthesis of pyridine and thiophene-containing heterocycles. nih.govsemanticscholar.org For example, one-pot multicomponent reactions are being developed to synthesize novel pyridines with high yields and reduced waste. nih.gov These methods often utilize environmentally friendly solvents like water or ethanol (B145695) and can sometimes be performed under catalyst-free conditions. The development of such protocols for the synthesis of benzothienyl-pyridines would represent a significant advancement, making these valuable compounds more accessible and their production more sustainable. The use of microwave irradiation or ultrasound as alternative energy sources can also contribute to greener synthetic routes by reducing reaction times and energy consumption.
Contribution to Scaffold-Based Research for Complex Chemical Entity Design (General)
The concept of molecular scaffolds is central to modern drug discovery and the design of complex chemical entities.
Development of Privileged Scaffolds for Diverse Chemical Libraries
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of compound libraries for high-throughput screening. nih.govnih.govmdpi.com Both the benzothiophene and pyridine moieties are individually recognized as privileged scaffolds in medicinal chemistry. nih.govnih.govresearchgate.netresearchgate.net Benzothiophene derivatives are found in a variety of therapeutic agents, while the pyridine ring is a common feature in many biologically active compounds. nih.govresearchgate.net
The combination of these two privileged structures in this compound results in a novel scaffold with significant potential for the design of diverse chemical libraries. The reactive bromine atom allows for the facile introduction of a wide range of substituents through various cross-coupling reactions, enabling the exploration of a large chemical space around the core scaffold. This allows for the generation of libraries of compounds that can be screened for a variety of biological activities, potentially leading to the discovery of new therapeutic agents. nih.gov
Structure-Activity Relationship Studies for Scaffold Optimization
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. researchgate.netmdpi.com By systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity, researchers can identify the key structural features required for potency and selectivity. The this compound scaffold is well-suited for SAR studies.
The distinct regions of the molecule—the benzothiophene ring system, the pyridine ring, and the substituent attached via the bromine atom—can be systematically modified. For example, substituents can be introduced at various positions on the benzothiophene ring to probe the effects of steric and electronic properties on activity. Similarly, the bromine atom on the pyridine ring can be replaced with a variety of functional groups to explore different interactions with a biological target. SAR studies on related benzothiazepine (B8601423) and pyrazolo[3,4-b]pyridine derivatives have demonstrated the importance of specific substitutions for their biological activity. mdpi.comresearchgate.net Applying similar systematic studies to the this compound scaffold would be a powerful strategy for optimizing its potential as a core for new, highly active chemical entities.
Q & A
Q. What are the common synthetic routes for 2-(1-Benzothiophen-2-yl)-5-bromopyridine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis often involves cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, between 5-bromopyridine derivatives and benzothiophene precursors. For example, palladium-catalyzed coupling of 2-amino-5-bromopyridine (a common precursor, see PubChem data ) with functionalized benzothiophenes can yield the target compound. Optimization includes:
- Screening palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., XPhos, SPhos) to enhance reactivity .
- Adjusting solvent polarity (e.g., DMF, THF) and temperature (80–110°C) to improve regioselectivity .
- Monitoring reaction progress via TLC or LC-MS to minimize side products.
Q. Which spectroscopic and crystallographic methods are recommended for structural elucidation?
- Methodological Answer :
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles. For instance, bond angles like C18–C14–C15 (119.0°) and Br1–C17–C16 (120.4°) in related bromopyridine derivatives provide structural benchmarks .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions.
- FT-IR : Identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .
- DFT calculations : Compare experimental data with B3LYP/cc-pVTZ-optimized structures to validate geometry and vibrational modes .
Q. How can computational methods like DFT predict electronic properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to assess reactivity and charge transfer potential .
- Mulliken charges : Identify electron-deficient regions (e.g., bromine substituent) for nucleophilic attack sites .
- Thermodynamic parameters : Gibbs free energy and enthalpy of formation to evaluate stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structure refinement?
- Methodological Answer :
- Use SHELXL for iterative refinement, incorporating hydrogen atom positions and anisotropic displacement parameters .
- Validate structures with PLATON (e.g., ADDSYM for missed symmetry, TWINABS for twinning correction) .
- Cross-check with spectroscopic data (e.g., NMR NOE correlations) to resolve ambiguities in atomic positions .
Q. What strategies are effective in analyzing hydrogen bonding networks in the solid state?
- Methodological Answer :
- Graph-set analysis : Classify interactions (e.g., R₂²(8) motifs) using crystallographic software like Mercury .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Br···H, π-π stacking) in related bromopyridine crystals .
- DFT-based energy calculations : Compare hydrogen bond strengths (e.g., N-H···O vs. C-H···Br) to prioritize dominant interactions .
Q. How do halogen substitutions (e.g., Br vs. Cl) impact electronic properties and binding affinity?
- Methodological Answer :
- Comparative DFT studies : Substitute Br with Cl/F in computational models to evaluate changes in dipole moments and electrostatic potential surfaces .
- Binding assays : Test brominated vs. chlorinated analogs in receptor-binding experiments (e.g., serotonin receptors) to correlate halogen size with affinity .
- X-ray crystallography : Resolve structural differences in halogen-mediated π-stacking or van der Waals interactions .
Q. In cross-coupling reactions, how can low reactivity of the bromine substituent be addressed?
- Methodological Answer :
- Ligand screening : Bulky ligands like DavePhos enhance oxidative addition of Pd to C-Br bonds .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs) while maintaining yield .
- Pre-activation : Use directing groups (e.g., -NH₂ in 2-amino-5-bromopyridine) to stabilize transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
